molecular formula C9H17N3O2 B14482750 2-{2-[(2-Methylcyclopentyl)oxy]ethylidene}hydrazine-1-carboxamide CAS No. 64598-10-3

2-{2-[(2-Methylcyclopentyl)oxy]ethylidene}hydrazine-1-carboxamide

Cat. No.: B14482750
CAS No.: 64598-10-3
M. Wt: 199.25 g/mol
InChI Key: OMPJPZCJNXQJHP-UHFFFAOYSA-N
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Description

2-{2-[(2-Methylcyclopentyl)oxy]ethylidene}hydrazine-1-carboxamide is a complex organic compound with a unique structure that includes a cyclopentyl ring, an ethylidene group, and a hydrazine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2-Methylcyclopentyl)oxy]ethylidene}hydrazine-1-carboxamide typically involves multiple steps, starting with the preparation of the 2-methylcyclopentyl derivative. This is followed by the introduction of the ethylidene group and the formation of the hydrazine carboxamide moiety. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2-Methylcyclopentyl)oxy]ethylidene}hydrazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{2-[(2-Methylcyclopentyl)oxy]ethylidene}hydrazine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-{2-[(2-Methylcyclopentyl)oxy]ethylidene}hydrazine-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-{2-[(2-Methylcyclopentyl)oxy]ethylidene}hydrazine-1-carboxamide include:

  • 2-{2-[(2-Methylcyclopentyl)oxy]ethylidene}hydrazine-1-carboxylate
  • 2-{2-[(2-Methylcyclopentyl)oxy]ethylidene}hydrazine-1-carbothioamide

Uniqueness

What sets this compound apart from similar compounds is its specific structure, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

64598-10-3

Molecular Formula

C9H17N3O2

Molecular Weight

199.25 g/mol

IUPAC Name

[2-(2-methylcyclopentyl)oxyethylideneamino]urea

InChI

InChI=1S/C9H17N3O2/c1-7-3-2-4-8(7)14-6-5-11-12-9(10)13/h5,7-8H,2-4,6H2,1H3,(H3,10,12,13)

InChI Key

OMPJPZCJNXQJHP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1OCC=NNC(=O)N

Origin of Product

United States

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